

α -Farnesene-d6 (CAS: 162189-16-4): A Technical Guide for Researchers

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Compound of Interest

Compound Name: α -Farnesene-d6

Cat. No.: B1144596

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **α -Farnesene-d6** (CAS number 162189-16-4), a deuterated form of the naturally occurring sesquiterpene, α -farnesene. This isotopically labeled compound is a valuable tool for researchers in various fields, particularly for applications requiring high-precision quantitative analysis. This document outlines its chemical properties, potential applications, and representative experimental protocols.

Core Compound Information

α -Farnesene-d6 is a synthetic derivative of α -farnesene where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of α -farnesene in complex biological or environmental samples. The location of the deuterium atoms on the terminal methyl groups enhances its stability against isotopic exchange.

Chemical and Physical Properties

Quantitative data for **α -Farnesene-d6** is summarized in the tables below. It is important to note that as this is often a custom synthesis product, precise values for purity and isotopic enrichment may vary between batches and suppliers.^{[1][2]}

Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	162189-16-4	[1][3][4]
Molecular Formula	C ₁₅ H ₁₈ D ₆	[1][2]
Molecular Weight	210.39 g/mol	[1][2][5]
IUPAC Name	(3E,6E)-12,12,12-trideuterio-3,7-dimethyl-11-(trideuteriomethyl)dodeca-1,3,6,10-tetraene	[1]
Synonyms	(E,E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene-d ₆ , Farnesene-d ₆ , (3E,6E)- α -Farnesene-d ₆	[1][5]
Unlabeled CAS No.	502-61-4	[1][6]
Product Format	Neat	[1][2]

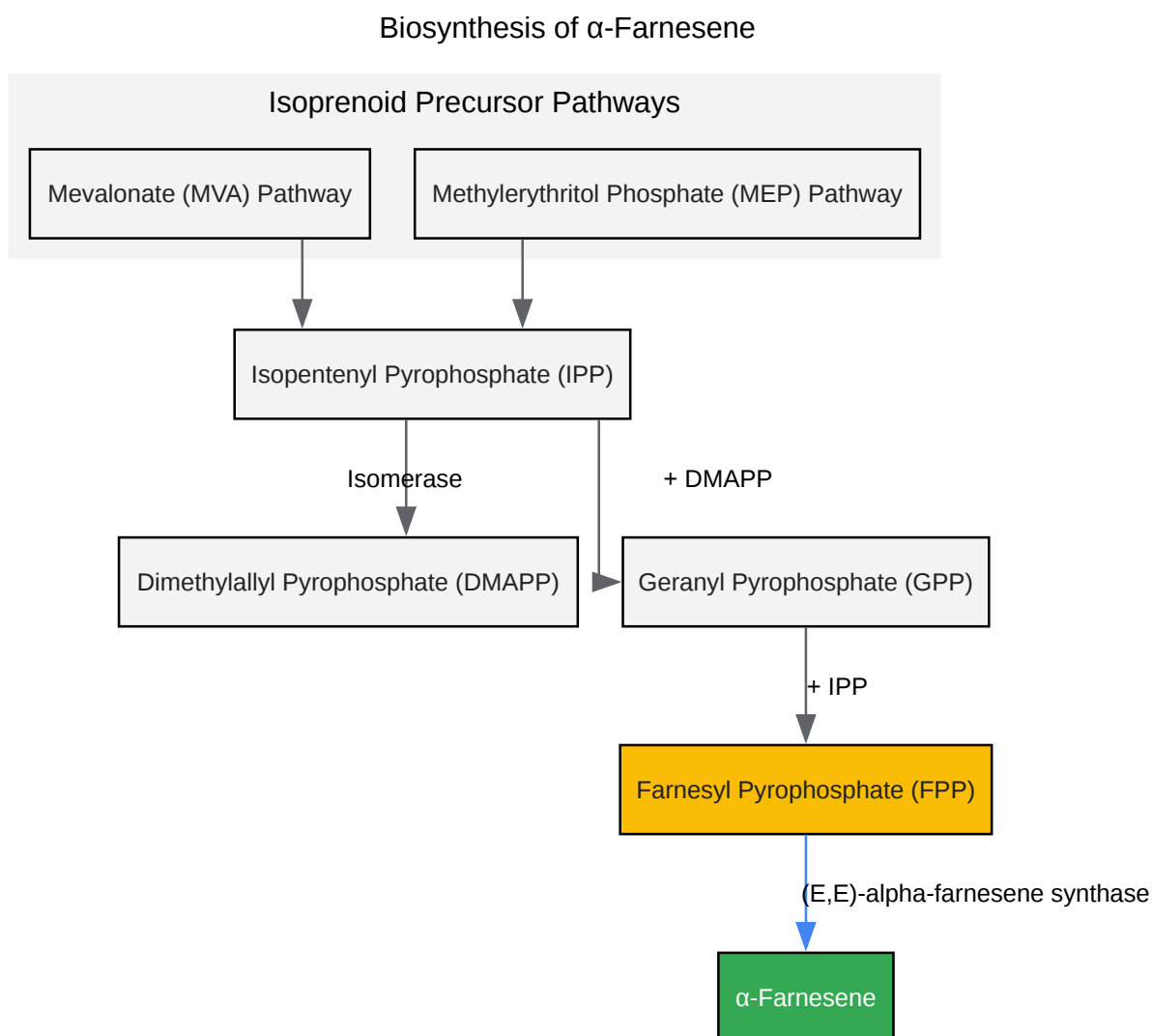
Table 2: Supplier-Reported Specifications

Specification	Value	Source
Purity	>95%	[5]
Appearance	Liquid	
Isotopic Enrichment	Not specified; typically provided on Certificate of Analysis	

Biosynthesis of α -Farnesene

α -Farnesene is a sesquiterpene synthesized in many plants and some insects. The biosynthetic pathway typically proceeds through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then sequentially

condensed to form the fifteen-carbon precursor, farnesyl pyrophosphate (FPP). Finally, a specific synthase, (E,E)-alpha-farnesene synthase, catalyzes the conversion of FPP to (E,E)-alpha-farnesene. Understanding this pathway is crucial for studies involving the biosynthesis and metabolism of this compound.



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Biosynthesis pathway of α -Farnesene.

Experimental Protocols

While specific published experimental protocols utilizing **α -Farnesene-d6** (CAS 162189-16-4) are not readily available, its primary application is as an internal standard for the quantitative

analysis of α -farnesene by isotope dilution mass spectrometry. Below is a representative protocol for such an application.

Quantification of α -Farnesene in a Biological Matrix using GC-MS with α -Farnesene-d6 as an Internal Standard

1. Objective: To accurately quantify the concentration of α -farnesene in a plant tissue extract using a deuterated internal standard.

2. Materials:

- α -Farnesene (unlabeled analytical standard)
- **α -Farnesene-d6** (CAS 162189-16-4)
- Hexane (or other suitable organic solvent), HPLC grade
- Anhydrous sodium sulfate
- Plant tissue sample
- Gas chromatograph coupled to a mass spectrometer (GC-MS)

3. Standard Preparation:

- Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of unlabeled α -farnesene and **α -Farnesene-d6** in hexane.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the unlabeled α -farnesene stock solution. Each calibration standard should be spiked with a constant, known concentration of the **α -Farnesene-d6** internal standard stock solution.
- Internal Standard Spiking Solution: Prepare a working solution of **α -Farnesene-d6** at a concentration appropriate for spiking into the samples.

4. Sample Preparation and Extraction:

- Homogenize a known weight of the plant tissue sample.
- Perform a solvent extraction of the homogenized tissue with hexane (e.g., using sonication or soxhlet extraction).
- Add a known volume of the **α -Farnesene-d6** internal standard spiking solution to the extract at the earliest stage possible to account for analyte loss during sample workup.
- Dry the extract over anhydrous sodium sulfate and concentrate to a final known volume.

5. GC-MS Analysis:

- GC Column: Use a non-polar capillary column suitable for terpene analysis (e.g., DB-5ms).
- Injection: Inject 1 μ L of the prepared standards and samples.
- GC Oven Program: Develop a temperature gradient to achieve baseline separation of α -farnesene from other matrix components.
- Mass Spectrometer: Operate the MS in Selected Ion Monitoring (SIM) mode.
 - Monitor characteristic ions for both unlabeled α -farnesene (e.g., m/z 204, 93, 69) and **α -Farnesene-d6** (e.g., m/z 210, 96, 72). The exact ions should be determined by analyzing the individual standards.

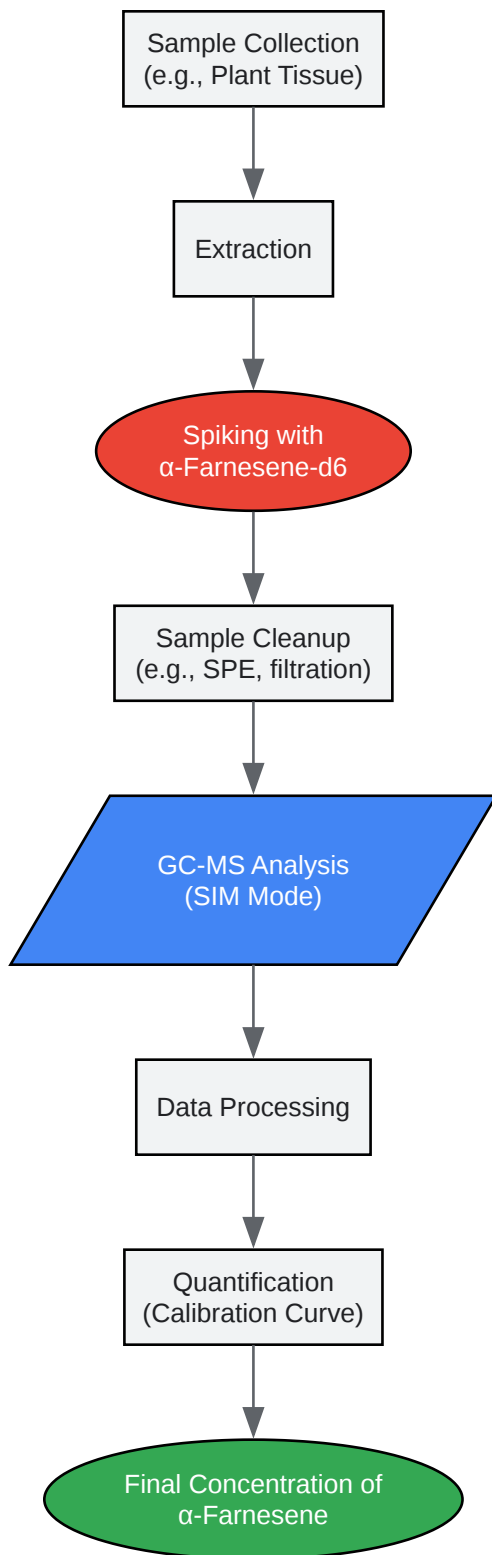
6. Data Analysis and Quantification:

- Generate a calibration curve by plotting the ratio of the peak area of the analyte (unlabeled α -farnesene) to the peak area of the internal standard (**α -Farnesene-d6**) against the concentration of the analyte in the calibration standards.
- Calculate the peak area ratio of the analyte to the internal standard in the unknown samples.
- Determine the concentration of α -farnesene in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for using **α -Farnesene-d6** as an internal standard in a quantitative analysis experiment.

Workflow for Quantitative Analysis using α -Farnesene-d6



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General workflow for quantitative analysis using α -Farnesene-d6.

Conclusion

α -Farnesene-d6 is a critical analytical tool for researchers requiring precise and accurate quantification of α -farnesene. Its use as an internal standard in mass spectrometry-based methods helps to correct for variations in sample preparation and instrument response, leading to more reliable data. While specific application notes are sparse due to its nature as a custom-synthesized compound, the provided representative protocol and workflows offer a solid foundation for its implementation in the laboratory. For specific quantitative data such as isotopic purity, it is recommended to consult the certificate of analysis provided by the supplier.

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References

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